8-Quinolinamine, 5-(2-benzothiazolylazo)-
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Overview
Description
8-Quinolinamine, 5-(2-benzothiazolylazo)- is a synthetic organic compound that belongs to the class of azo dyes. It is characterized by the presence of a quinoline ring system substituted with an amino group at the 8th position and an azo linkage connecting it to a benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, 5-(2-benzothiazolylazo)- typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 8-aminoquinoline. The reaction conditions generally include acidic media for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:
- Diazotization: 2-Aminobenzothiazole is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with 8-aminoquinoline in a basic medium to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinamine, 5-(2-benzothiazolylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the azo linkage can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the quinoline or benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
8-Quinolinamine, 5-(2-benzothiazolylazo)- has diverse applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions due to its ability to form colored complexes.
Medicinal Chemistry: Investigated for its potential as an antimalarial and antimicrobial agent.
Materials Science: Employed in the development of organic semiconductors and dyes for optoelectronic devices.
Mechanism of Action
The mechanism of action of 8-Quinolinamine, 5-(2-benzothiazolylazo)- in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes in the metabolic pathways of microorganisms, leading to their death .
Comparison with Similar Compounds
8-Quinolinamine: Lacks the benzothiazole moiety but shares the quinoline structure.
2-Aminobenzothiazole: Contains the benzothiazole ring but lacks the quinoline structure.
Azo Dyes: A broad class of compounds with similar azo linkages but different aromatic systems.
Uniqueness: 8-Quinolinamine, 5-(2-benzothiazolylazo)- is unique due to its combined quinoline and benzothiazole structures, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its antimicrobial activity make it a valuable compound in various research fields .
Properties
CAS No. |
140908-83-4 |
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Molecular Formula |
C16H11N5S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yldiazenyl)quinolin-8-amine |
InChI |
InChI=1S/C16H11N5S/c17-11-7-8-12(10-4-3-9-18-15(10)11)20-21-16-19-13-5-1-2-6-14(13)22-16/h1-9H,17H2 |
InChI Key |
KHGCLXJVWWZMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NC3=C4C=CC=NC4=C(C=C3)N |
Origin of Product |
United States |
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